![molecular formula C14H18N6O2 B2370668 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide CAS No. 2034231-00-8](/img/structure/B2370668.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide
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Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C14H18N6O2 and its molecular weight is 302.338. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Research indicates that derivatives of this compound exhibit promising anticancer activity. They may interfere with cancer cell growth, proliferation, and metastasis. Further studies are needed to elucidate specific mechanisms and potential targets .
- The compound and its derivatives have demonstrated antimicrobial effects against bacteria, fungi, and other pathogens. These properties make them potential candidates for novel antibiotics or antifungal agents .
- Some derivatives exhibit analgesic (pain-relieving) and anti-inflammatory properties. These could be valuable in managing pain and inflammation associated with various conditions .
- Antioxidants play a crucial role in protecting cells from oxidative stress. Certain derivatives of this compound have shown antioxidant activity, which could be relevant for preventing oxidative damage .
- Investigations suggest that the compound and its analogs possess antiviral properties. They may inhibit viral replication or entry into host cells, making them potential candidates for antiviral drug development .
- The compound’s derivatives act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors. These interactions with enzymes could have therapeutic implications .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Activity
Enzyme Inhibitors
properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]oxolane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c21-14(10-4-6-22-8-10)16-11-3-5-19(7-11)13-2-1-12-17-15-9-20(12)18-13/h1-2,9-11H,3-8H2,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUINNBZYMCBKDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2CCOC2)C3=NN4C=NN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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